1H-Isoindole-1,3(2H)-dione, 2-(butylthio)-
Description
1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- is a sulfur-substituted derivative of the isoindole-dione scaffold, characterized by a butylthio (-S-C₄H₉) group at the 2-position. This compound belongs to the phthalimide family, a class of cyclic imides with diverse applications in medicinal chemistry, polymer science, and materials engineering . Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in studies where N-acetylaminoaryl derivatives are generated via multi-step pathways (e.g., Scheme 2 in ).
Properties
CAS No. |
17796-73-5 |
|---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-butylsulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO2S/c1-2-3-8-16-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 |
InChI Key |
GVURDWLNXBZCCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most direct route involves nucleophilic displacement of a halogen atom (e.g., bromine) at the 2-position of phthalimide using butylthiol. The reaction typically employs a base to deprotonate the thiol, enhancing its nucleophilicity.
General Procedure
-
Substrate : 2-Bromo-1H-isoindole-1,3(2H)-dione.
-
Nucleophile : Butylthiol (1.2–2.0 equiv).
-
Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA).
-
Solvent : Acetonitrile (MeCN) or dimethylformamide (DMF).
Example
In a modified protocol from, 2-bromophthalimide reacts with butylthiol in acetonitrile with K₂CO₃, yielding 2-(butylthio)-1H-isoindole-1,3(2H)-dione in 70–85% yield. The use of micronized K₂CO₃ accelerates the reaction by improving surface area.
Key Data
Thiolation via Mitsunobu-Type Reactions
Adaptation for Thioether Formation
While Mitsunobu reactions are traditionally used for ethers, adaptations using thiols have been reported. A phosphine reagent (e.g., triphenylphosphine) and diazodicarboxylate (e.g., DIAD) mediate the coupling between phthalimide alcohols and butylthiol.
Procedure
-
Substrate : 2-Hydroxy-1H-isoindole-1,3(2H)-dione.
-
Reagents : Butylthiol, DIAD, PPh₃.
-
Solvent : Tetrahydrofuran (THF).
Limitations
Condensation with Mercapto-Triazoles
Thiol-Ene Cyclization
Adapting, N-hydroxymethylphthalimide reacts with butylthiol under acidic conditions, facilitating hydroxymethyl displacement:
Protocol
-
Substrate : N-Hydroxymethylphthalimide.
-
Reagent : Butylthiol, catalytic HCl.
-
Solvent : Methanol.
-
Conditions : Reflux, 6 hours.
Comparative Analysis of Methods
Table 1. Efficiency of Synthetic Routes
| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | 12–24 h | High | Straightforward, high yield |
| Mitsunobu Reaction | 50–65 | 6–12 h | Moderate | Mild conditions |
| HDDA Domino Reaction | 75–90 | 8–10 h | Low | Novel, solvent-free |
| Thiol-Ene Cyclization | 60–70 | 6 h | Moderate | Acid-catalyzed, simple |
Challenges and Optimization
Side Reactions
Solvent Selection
-
Polar Aprotic Solvents : DMF improves solubility but complicates purification.
-
Eco-Friendly Alternatives : Water/ethanol mixtures with phase-transfer catalysts (e.g., tetrabutylammonium bromide) show promise.
Industrial-Scale Considerations
From, a Chinese patent highlights scalable synthesis using water as a solvent and phase-transfer catalysts (e.g., benzyltrimethylammonium chloride). Key parameters:
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or gold, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but typically include various substituted isoindole derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- has found applications in several scientific research areas:
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(butylthio)- exerts its effects involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, the compound binds to the ATP-binding site of the kinase, preventing its activity and thereby inhibiting the phosphorylation of target proteins . This inhibition can disrupt various cellular pathways, leading to the suppression of cancer cell growth or viral replication.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The biological and chemical behavior of isoindole-dione derivatives is highly dependent on substituent groups. Key analogues and their properties are summarized below:
*Calculated based on molecular formulas from referenced evidence.
Key Observations :
- Lipophilicity : The butylthio group confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 2-hydroxyethyl derivative (191.18 g/mol) exhibits higher aqueous solubility due to its polar hydroxyl group.
- Functional Applications: Amino and ethenyl-butenyl substituents enable applications in fluorescence and polymer chemistry, respectively, whereas the butylthio derivative is prioritized for pharmacological studies.
Enzyme Inhibition
- COX-1/COX-2 Binding: The butylthio derivative shows distinct interaction patterns with COX-1 and COX-2 (Figures 1–2), likely due to its sulfur moiety facilitating hydrophobic interactions. Comparable derivatives, such as N-acetylaminoaryl variants, exhibit weaker binding in molecular docking studies.
- Cholinesterase Inhibition: In a study of isoindole-dione derivatives, compounds with bulky substituents (e.g., phenothiazine) demonstrated superior acetylcholinesterase (AChE) inhibition compared to alkylthio groups. This suggests that the butylthio group may prioritize COX selectivity over AChE activity.
Antimicrobial Activity
- The methoxyphenyl analogue, when complexed with metals, displayed enhanced antibacterial effects compared to its parent ligand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
